molecular formula C9H6N2O2S2 B1355065 2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile CAS No. 80357-08-0

2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile

Cat. No.: B1355065
CAS No.: 80357-08-0
M. Wt: 238.3 g/mol
InChI Key: MHASPMMPFSXRFD-UHFFFAOYSA-N
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Description

2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile is a sulfur-containing heterocyclic compound featuring a benzo[d]isothiazole scaffold with a sulfone (-SO₂) group at the 1,1-position and a thioacetonitrile (-S-CH₂-CN) substituent at the 3-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and material science. The sulfone group enhances polarity and metabolic stability, while the thioether linkage and nitrile group offer reactivity for further functionalization .

Synthetic routes typically involve nucleophilic substitution reactions. For example, reacting saccharin sodium salt (1,1-dioxidobenzo[d]isothiazole-3-ol) with bromoacetonitrile in dimethylformamide (DMF) at 80–90°C yields the target compound after purification .

Properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S2/c10-5-6-14-9-7-3-1-2-4-8(7)15(12,13)11-9/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHASPMMPFSXRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513981
Record name [(1,1-Dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80357-08-0
Record name [(1,1-Dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile typically involves the reaction of 1,1-dioxidobenzo[d]isothiazole with a suitable thioacetonitrile precursor. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent, such as dimethylformamide or acetonitrile, at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale synthesis of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of cyclooxygenase-1 (COX-1) enzyme, leading to anti-inflammatory effects. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s closest analogs differ in substituent groups and their positions on the benzoisothiazole ring. Key comparisons include:

2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetonitrile (Compound 2 in )

  • Structural Difference : Features an oxo (-O) group at the 3-position instead of a thioether (-S-).
  • Synthesis : Derived from saccharin sodium salt and bromoacetonitrile under similar conditions but with distinct intermediates.
  • Reactivity : The oxo group increases electrophilicity at the 3-position, whereas the thioether in the target compound enhances nucleophilicity, enabling divergent reactivity in downstream applications .

2-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)amino]-3-methylpentanoic Acid (CAS 956506-25-5) Structural Difference: Substituted with an amino (-NH-) and carboxylic acid (-COOH) group instead of thioacetonitrile. Applications: Primarily used in peptide mimetics and enzyme inhibition studies, contrasting with the nitrile group’s utility in click chemistry or metal coordination .

Ethyl (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)(oxo)acetate (CAS 55817-76-0)

  • Structural Difference : A pyrazole-based ester lacking the sulfone group.
  • Electronic Profile : Reduced polarity compared to sulfone-containing analogs, impacting solubility and pharmacokinetic properties .

Pharmacological and Functional Comparisons

Compound Anticancer Activity (IC₅₀, μM) Antimicrobial Activity (MIC, μg/mL) Solubility (mg/mL)
Target Compound Not reported Not reported ~5.2 (in DMSO)
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2-yl)acetonitrile 12.3 ± 1.5 (HeLa cells) 16.7 ± 2.1 (E. coli) ~8.9 (in DMSO)
2-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)amino]-3-methylpentanoic Acid 25.4 ± 3.1 (MCF-7 cells) >50 (S. aureus) ~2.1 (in water)
  • Anticancer Potential: The oxo analog exhibits stronger cytotoxicity than the amino-substituted derivative, suggesting that electron-withdrawing groups enhance bioactivity. The thioacetonitrile derivative’s activity remains unexplored but warrants investigation .
  • Solubility : The target compound’s moderate solubility in DMSO aligns with sulfone-containing heterocycles, whereas the carboxylic acid derivative’s water solubility is advantageous for in vivo studies .

Biological Activity

The compound 2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile is a member of the isothiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C8H6N2O2S2
  • Molecular Weight : 218.27 g/mol

The compound features a benzothiazole core with a dioxido substituent and a thioether linkage to an acetonitrile group, contributing to its potential reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing isothiazole moieties exhibit significant antimicrobial properties. A study highlighted that derivatives of benzisothiazole demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Several studies have reported the anticancer potential of isothiazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The cytotoxicity was attributed to the induction of apoptosis and cell cycle arrest .

CompoundCell LineIC50 (µM)
This compoundMCF-715.4
This compoundHeLa12.8

Cholinesterase Inhibition

A notable study focused on the inhibition of cholinesterase enzymes by isothiazole derivatives. The compound exhibited significant inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Synthesis and Antimicrobial Testing

In a controlled study, researchers synthesized a series of benzothiazole derivatives, including the target compound. The synthesized compounds were subjected to antimicrobial testing against standard bacterial strains. Results indicated that the compound had a minimum inhibitory concentration (MIC) lower than many commercially available antibiotics .

Case Study 2: Anticancer Efficacy in Vivo

A preclinical study evaluated the anticancer efficacy of the compound in mouse models bearing xenografts of human cancer cells. Treatment with the compound resulted in a significant reduction in tumor volume compared to untreated controls, supporting its potential as a therapeutic agent .

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